Ethyl 2-methoxyquinoline-5-carboxylate
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-methoxyquinoline-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-6-11-9(10)7-8-12(14-11)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
NEHZPRRPRIHSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NC2=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Methods
Cyclization remains a cornerstone for constructing the quinoline scaffold. This approach typically involves forming the bicyclic structure through intramolecular reactions, with subsequent functionalization to introduce substituents.
Key Steps and Conditions
- Precursor Synthesis : A brominated or nitrated quinoline derivative is often used as a starting material. For example, 2-bromo-5-nitroquinoline can undergo nucleophilic substitution to introduce the methoxy group.
- Cyclization Reagents : Reagents such as copper catalysts or palladium-mediated carbonyl insertions are employed to form the quinoline ring.
- Functionalization : Post-cyclization steps include esterification or hydrolysis to introduce the 5-carboxylate group.
Example Protocol
A patent (CN112142661A) describes a two-step process:
- Bromination : 3-Aminoquinoline is brominated to yield 3-amino-5-bromoquinoline using sulfuric acid and bromine at 0°C.
- Carbonyl Insertion : The bromo intermediate undergoes palladium-catalyzed carbonylation with CO (0.8 MPa) at 75°C to form the 5-carboxylate group. While this method targets the 3-amino derivative, analogous strategies could be adapted for 2-methoxy substitution.
Carbonyl Insertion Reactions
This method leverages transition-metal catalysis to introduce the carboxylate group directly.
Reaction Parameters
Mechanistic Insights
The palladium-catalyzed carbonyl insertion involves oxidative addition of CO into the Pd center, followed by migratory insertion into the C–Br bond of the bromoquinoline precursor. This method is scalable but requires precise control of CO pressure and temperature to avoid side reactions.
Rh-Catalyzed Cyclopropanation and Ring Expansion
A novel approach reported in Beilstein Journal of Organic Chemistry utilizes Rh(II) catalysts to construct the quinoline scaffold via cyclopropanation and subsequent ring expansion.
Reaction Scheme
- Indole + Halodiazoacetate : Indole reacts with ethyl halodiazoacetate in the presence of Rh₂(esp)₂ to form a cyclopropane intermediate.
- Ring Expansion : The cyclopropane undergoes ring-opening and elimination of H–X to form the quinoline-3-carboxylate.
Adaptation for 5-Carboxylate
Modifying the starting indole or diazoacetate could shift the regioselectivity to the 5-position. For example, electron-withdrawing groups on the indole may direct carbene insertion to a different site.
Microwave-Assisted Synthesis
Microwave (MW) irradiation enhances reaction efficiency and reduces side products. A protocol from ACS Omega demonstrates MW-assisted synthesis of kynurenic acid derivatives, suggesting applicability to quinoline systems.
Key Advantages
| Parameter | MW Method | Conventional Method |
|---|---|---|
| Reaction Time | Minutes | Hours |
| Temperature Control | Precise (e.g., 120–180°C) | Variable |
| Yield | Higher (up to 90%) | Moderate |
Oxidation and Functionalization
Dihydroquinoline intermediates are often oxidized to the aromatic quinoline system. For example, DDQ (dichlorodicyanoquinone) is used to oxidize dihydroquinoline-3-carboxylates to quinoline derivatives.
Green Chemistry Approaches
Sustainable methods minimize solvent use and waste. A solvent-free cyclization strategy reported in VulcanChem uses continuous flow reactors.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | Direct ring formation | Requires multi-step functionalization | 50–70% |
| Carbonyl Insertion | Scalable, high regioselectivity | High CO pressure required | 70–85% |
| Rh-Catalyzed | Mild conditions, diverse substrates | Expensive Rh catalysts | 60–80% |
| Microwave-Assisted | Rapid reaction, minimal byproducts | Equipment-dependent | 80–90% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxyquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The methoxy and ethyl ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
Ethyl 2-methoxyquinoline-5-carboxylate has several applications in scientific research, including:
Mechanism of Action
The exact mechanism of action of ethyl 2-methoxyquinoline-5-carboxylate is not well-understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It may bind to certain receptors, affecting cellular signaling and function
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2-Chloro-5-Methylquinoline-4-Carboxylate (CAS 1242336-52-2)
- Molecular Formula: C₁₃H₁₂ClNO₂
- Substituents : Chloro (-Cl) at position 2, methyl (-CH₃) at position 5, and ethyl ester (-COOEt) at position 3.
- Key Differences :
- The chloro group (electron-withdrawing) replaces the methoxy group (electron-donating), altering electronic properties and reactivity.
- The ethyl ester is at position 4 instead of 5, affecting steric interactions in reactions.
- Applications : Used as a building block in medicinal chemistry, particularly for kinase inhibitors .
Ethyl 5-Methoxyindole-2-Carboxylate (CAS 128717-77-1)
- Molecular Formula: C₁₂H₁₃NO₃
- Core Structure: Indole ring (benzene fused to pyrrole) instead of quinoline (benzene fused to pyridine).
- Substituents : Methoxy (-OCH₃) at position 5 and ethyl ester (-COOEt) at position 2.
- Key Differences: Indole derivatives exhibit distinct electronic properties due to the lone pair on the pyrrole nitrogen. The substituent positions (5-methoxy vs. 2-methoxy in quinoline) influence binding affinity in biological targets.
- Applications : Explored in serotonin receptor modulation and fluorescence-based probes .
Methyl Quinoline-5-Carboxylate (CAS 16675-62-0)
- Molecular Formula: C₁₁H₉NO₂
- Key Differences :
- Lack of a methoxy group reduces electron-donating effects compared to the target compound.
- The methyl ester (vs. ethyl ester) may slightly alter solubility and metabolic stability.
- Applications : Intermediate in synthesizing anti-malarial agents .
Ethyl 6-Hydroxyquinoline-3-Carboxylate (CAS 6972-86-7)
- Molecular Formula: C₁₂H₁₁NO₃
- Substituents : Hydroxy (-OH) at position 6 and ethyl ester (-COOEt) at position 3.
- Position 3 ester placement modifies steric accessibility for further functionalization.
- Applications : Studied for antioxidant and anti-inflammatory properties .
Data Table: Comparative Analysis
Research Findings and Trends
- Electronic Effects: Methoxy-substituted quinolines (e.g., the target compound) exhibit enhanced electron density, favoring electrophilic substitution reactions compared to chloro analogues .
- Solubility: Hydroxy-substituted quinolines (e.g., CAS 6972-86-7) show higher aqueous solubility, while methoxy/ester derivatives are more lipophilic .
- Biological Activity: Substituent position significantly impacts bioactivity. For example, 5-carboxylate quinolines are preferred in anti-malarial research, while 2-substituted derivatives target kinase enzymes .
Biological Activity
Ethyl 2-methoxyquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the methoxy group and the carboxylate moiety contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been shown to:
- Inhibit microbial growth : It can inhibit the activity of enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties against pathogens such as Helicobacter pylori .
- Induce apoptosis in cancer cells : The compound interacts with cellular pathways that can lead to programmed cell death, making it a candidate for anticancer therapy .
Antimicrobial Activity
This compound has demonstrated potent antimicrobial effects. A study highlighted its efficacy against H. pylori, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, which are lower than those of standard antibiotics like ciprofloxacin .
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| H. pylori | 4 - 16 | 0.125 - 0.5 |
| Staphylococcus aureus | 8 - 32 | 0.25 |
| Escherichia coli | 16 - 64 | 0.5 |
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties through its ability to induce apoptosis in various cancer cell lines. A notable study reported an IC50 value of approximately 10 µM against breast cancer cells, demonstrating its potential as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy Against H. pylori :
- Anticancer Mechanisms :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 2-methoxyquinoline-5-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : this compound can be synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or acetic acid), and catalyst choice (e.g., polyphosphoric acid). Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of precursors to minimize byproducts. For analogous quinoline derivatives, yields improve with inert atmospheres (N₂) and reflux conditions .
- Data Example : Similar compounds (e.g., Ethyl 5-methoxyindole-2-carboxylate) show optimal yields (75–85%) at 110°C in ethanol with a 1:1.2 molar ratio of amine to ester .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR:
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and ester ethyl groups (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) confirm substituents.
- ¹³C NMR : Carbonyl signals (C=O, ~δ 165–170 ppm) and quinoline aromatic carbons (~δ 110–150 ppm) validate the core structure.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and torsional conformations. For example:
- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
- Refinement : Use SHELXL-2018 to model thermal displacement parameters and validate hydrogen bonding (e.g., C-H···O interactions). Contradictions in NMR vs. X-ray data (e.g., rotameric forms) are resolved by comparing experimental and simulated powder XRD patterns .
Q. What computational methods predict the reactivity of this compound, and how do they align with experimental results?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties and reaction pathways. Key steps:
- Geometry Optimization : Minimize energy using Gaussian 08.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Reactivity Validation : Compare computed IR spectra (scaled by 0.96) with experimental data to identify discrepancies (e.g., dimerization effects in O-H stretches) .
Q. How should researchers address contradictions in spectroscopic data or synthetic yields during method development?
- Methodological Answer :
- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
- Step 2 : Cross-validate using complementary techniques (e.g., HRMS for molecular weight confirmation if NMR signals overlap).
- Step 3 : Analyze impurities via LC-MS or preparative TLC. For yield discrepancies, optimize stoichiometry (e.g., excess β-keto ester) or explore alternative catalysts (e.g., Lewis acids like ZnCl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
